molecular formula C12H11NO5 B1231236 7-Hydroxy-N-(2-hydroxyethyl)-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 79050-06-9

7-Hydroxy-N-(2-hydroxyethyl)-2-oxo-2H-1-benzopyran-3-carboxamide

Cat. No. B1231236
CAS RN: 79050-06-9
M. Wt: 249.22 g/mol
InChI Key: MFDHNLFEBWFUKL-UHFFFAOYSA-N
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Description

7-Hydroxy-N-(2-hydroxyethyl)-2-oxo-2H-1-benzopyran-3-carboxamide, also known as 7-Hydroxy-N-(2-hydroxyethyl)-2-oxo-2H-1-benzopyran-3-carboxamide, is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-N-(2-hydroxyethyl)-2-oxo-2H-1-benzopyran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-N-(2-hydroxyethyl)-2-oxo-2H-1-benzopyran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79050-06-9

Product Name

7-Hydroxy-N-(2-hydroxyethyl)-2-oxo-2H-1-benzopyran-3-carboxamide

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

7-hydroxy-N-(2-hydroxyethyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C12H11NO5/c14-4-3-13-11(16)9-5-7-1-2-8(15)6-10(7)18-12(9)17/h1-2,5-6,14-15H,3-4H2,(H,13,16)

InChI Key

MFDHNLFEBWFUKL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCCO

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCCO

Other CAS RN

79050-06-9

synonyms

7-HCHCA
7-hydroxycoumarin-3-(N-(2-hydroxyethyl))carboxamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold, stirred solution of 3.05 grams (g) [0.05 mole (mol)] of 2-aminoethanol in 30 milliliters (ml) of dioxane was added a suspension of 2.2 g (0.01 mol) of 7-hydroxycoumarin-3-carbonyl chloride [Sherman et al, Anal. Chem. 40:803(1968)] in 75 ml of dioxane. The mixture was stirred at 0° C. for 30 minutes, during which time a thick oil precipitated that solidified upon scratching with a spatula. The dioxane was decanted and the precipitate dissolved in water. Adjustment of the pH of the aqueous solution to 7.0 with glacial acetic acid resulted in precipitation of a tan solid. The solid precipitate was recrystallized from water to give 1.3 g (52% yield) of N-(2-hydroxyethyl)-7-hydroxycoumarin-3-carboxamide as a white solid with a melting point of 244°-245° C. Elemental analysis and infrared spectral data for the product are given below:
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

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